4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
The synthesis of 4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester typically involves several key steps:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another approach is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
Industrial production methods typically scale up these laboratory procedures, optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form alcohols or other oxygen-containing functional groups.
Amination: The compound can undergo amination reactions to form amines.
Halogenation: Halogenation reactions can introduce halogen atoms into the molecule.
Common reagents used in these reactions include palladium catalysts, oxidizing agents, amines, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which 4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester exerts its effects is through its role in Suzuki–Miyaura coupling reactions. In these reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures with high precision.
Comparison with Similar Compounds
Similar compounds to 4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester include other boronic esters and acids, such as:
- 4-Pyridineboronic acid pinacol ester
- 4-(Trifluoromethyl)phenylboronic acid
- 2-(4-Pyridyl)-4,4,5,5-tetramethyl-1,3-dioxaborolane
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
1402172-83-1 |
---|---|
Molecular Formula |
C17H19BFNO2 |
Molecular Weight |
299.1 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)15-11-13(8-9-20-15)12-6-5-7-14(19)10-12/h5-11H,1-4H3 |
InChI Key |
IJKNIDHZTDFXFJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.